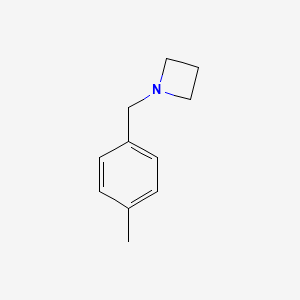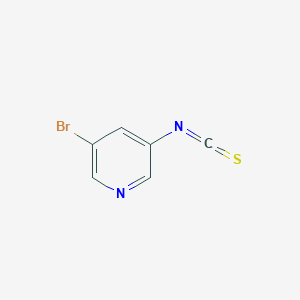
3-Bromo-5-isothiocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-isothiocyanatopyridine is a chemical compound with the molecular formula C6H3BrN2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of both bromine and isothiocyanate groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isothiocyanatopyridine typically involves the reaction of 3-bromo-5-aminopyridine with thiophosgene or carbon disulfide in the presence of a base such as triethylamine. This reaction leads to the formation of the isothiocyanate group on the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The isothiocyanate group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Major Products:
Substituted Pyridines: Products of nucleophilic substitution reactions.
Heterocyclic Compounds: Products of cycloaddition reactions involving the isothiocyanate group.
Scientific Research Applications
3-Bromo-5-isothiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly heterocycles.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 3-Bromo-5-isothiocyanatopyridine involves its reactivity towards nucleophiles and its ability to form stable heterocyclic compounds. The isothiocyanate group is particularly reactive, allowing the compound to participate in various cycloaddition and substitution reactions. These reactions often target specific molecular pathways, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
3-Bromo-5-iodopyridine: Similar in structure but with an iodine atom instead of an isothiocyanate group.
5-Bromo-2-isothiocyanatopyridine: Another isomer with the isothiocyanate group at a different position on the pyridine ring.
Uniqueness: 3-Bromo-5-isothiocyanatopyridine is unique due to the specific positioning of the bromine and isothiocyanate groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex heterocycles and in various research applications .
Properties
Molecular Formula |
C6H3BrN2S |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
3-bromo-5-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-6(9-4-10)3-8-2-5/h1-3H |
InChI Key |
JVOZIBRHYMNYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B15332803.png)
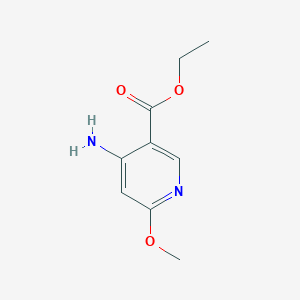
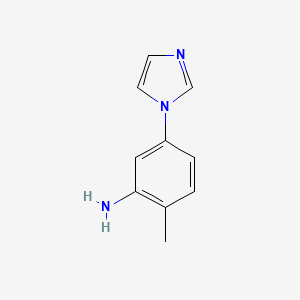
![3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid](/img/structure/B15332821.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15332829.png)

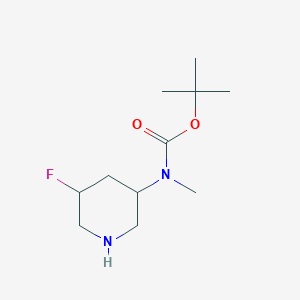
![2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine](/img/structure/B15332859.png)
